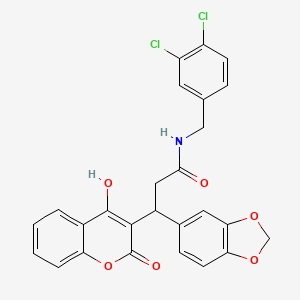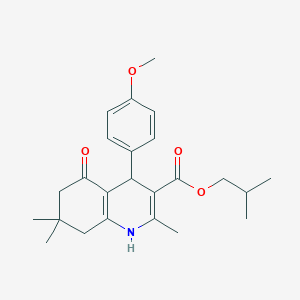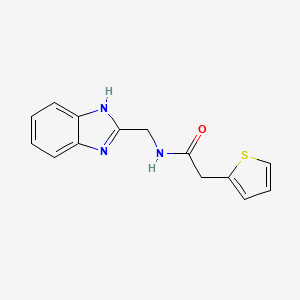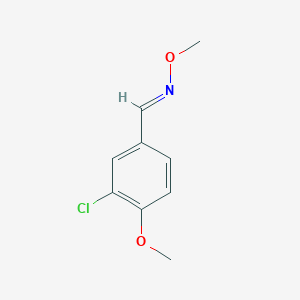![molecular formula C19H16N2O4 B11049494 (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxyphenyl and acetyloxime groups in this compound suggests it may have unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) typically involves multiple steps:
Formation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Oxime Formation: The oxime group is introduced by reacting the naphthoquinone derivative with hydroxylamine hydrochloride in the presence of a base.
Acetylation: Finally, the oxime is acetylated using acetic anhydride to form the O-acetyloxime group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The naphthoquinone core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The methoxyphenylamino group can participate in various substitution reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized naphthoquinones, while reduction could produce hydroquinone derivatives.
科学研究应用
Chemistry
In chemistry, (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Naphthoquinones are known for their ability to interfere with cellular respiration and other critical biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo redox reactions might make it useful in targeting cancer cells, which often have altered redox states.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other materials that require stable, colored compounds.
作用机制
The mechanism of action of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) likely involves its ability to undergo redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The compound may also interact with specific enzymes or receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure but lacks the acetyloxime group.
4-Methoxy-1,2-naphthoquinone: Lacks the amino and acetyloxime groups.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of the methoxyphenylamino group.
Uniqueness
The presence of both the methoxyphenylamino and acetyloxime groups in (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
[[3-(4-methoxyphenyl)imino-4-oxonaphthalen-1-yl]amino] acetate |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)25-21-17-11-18(19(23)16-6-4-3-5-15(16)17)20-13-7-9-14(24-2)10-8-13/h3-11,21H,1-2H3 |
InChI 键 |
CLRMXFNJNVEIMC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ONC1=CC(=NC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11049417.png)

![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)


![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)
![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)

![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)
![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)